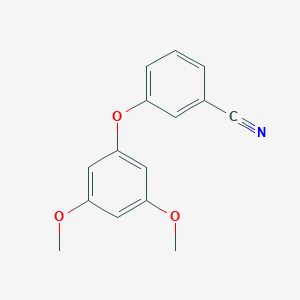

3-(3,5-Dimethoxyphenoxy)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

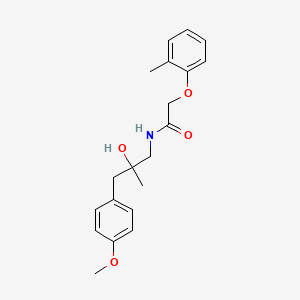

3-(3,5-Dimethoxyphenoxy)benzonitrile, also known as DPN, is a chemical compound that belongs to the class of phenoxybenzonitriles. It is widely used in scientific research for its ability to selectively activate the estrogen receptor beta (ERβ) in cells.

Applications De Recherche Scientifique

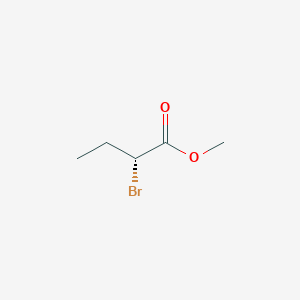

Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin

This research delves into the acidolysis of lignin model compounds, which is crucial for understanding the chemical breakdown of lignin—a major component of plant biomass. Understanding the mechanisms of bond cleavage can aid in developing more efficient processes for lignin valorization, potentially unlocking new pathways for biofuel production and material synthesis (T. Yokoyama, 2015).

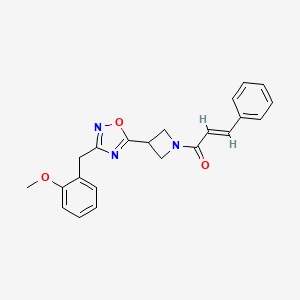

Cycloaddition Reactions of Nitrile Oxides with Alkenes

This review covers the advancements in cycloaddition reactions involving nitrile oxides, which are key in synthesizing heterocyclic compounds. The research has implications for designing drugs and materials with specific functions, highlighting the versatility and importance of nitrile oxides in synthetic organic chemistry (C. Easton et al., 1994).

Benzene-1,3,5-tricarboxamide: A Versatile Ordering Moiety for Supramolecular Chemistry

This review explores the use of benzene-1,3,5-tricarboxamide (BTA) in supramolecular chemistry, underlining its potential in nanotechnology, polymer processing, and biomedical applications. The self-assembly properties of BTAs offer a foundation for creating well-defined nanostructures, which can be leveraged in various scientific and technological applications (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).

Photosensitive Protecting Groups — A Review

This paper reviews the use of photosensitive protecting groups in synthetic chemistry, highlighting the potential of such groups to simplify the synthesis of complex molecules. The ability to remove protecting groups selectively by light offers a valuable tool for chemists, enabling more efficient and controlled synthetic pathways (B. Amit, U. Zehavi, & A. Patchornik, 1974).

Analytical Methods Used in Determining Antioxidant Activity: A Review

The study of antioxidants is crucial across various fields, including food engineering and pharmaceuticals. This review critically presents the most important tests used to determine antioxidant activity, their mechanisms, applicability, and the advantages and disadvantages of these methods. Understanding these methods is vital for accurately assessing the antioxidant capacity of compounds, which can have significant implications for health and disease prevention (I. Munteanu & C. Apetrei, 2021).

Safety and Hazards

Orientations Futures

The future directions for research on “3-(3,5-Dimethoxyphenoxy)benzonitrile” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities . For instance, m-aryloxy phenols have been found to have potential biological activities, and innovative synthetic methods have been developed for their preparation .

Propriétés

IUPAC Name |

3-(3,5-dimethoxyphenoxy)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-17-13-7-14(18-2)9-15(8-13)19-12-5-3-4-11(6-12)10-16/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWVFTHPQGONRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)OC2=CC=CC(=C2)C#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate](/img/structure/B2475503.png)

![5-amino-2-[(2,5-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2475508.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2475512.png)

![1-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2475515.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-2-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B2475521.png)

![1-(benzo[d]isoxazol-3-yl)-N-(3-methylisoxazol-5-yl)methanesulfonamide](/img/structure/B2475523.png)